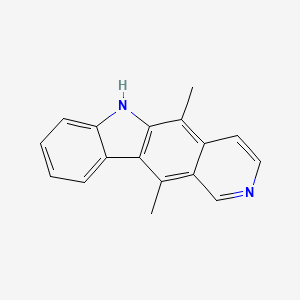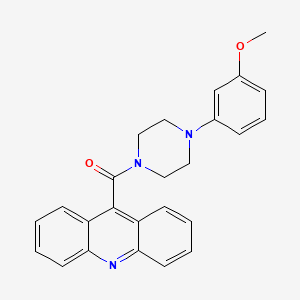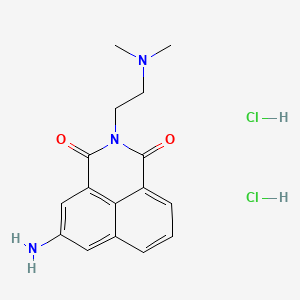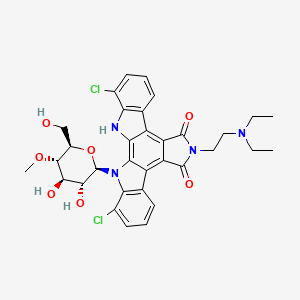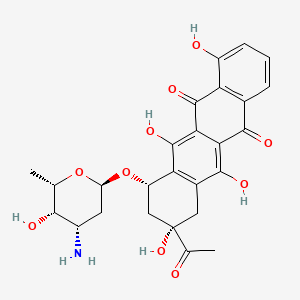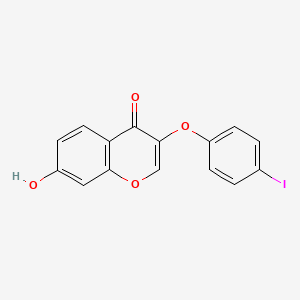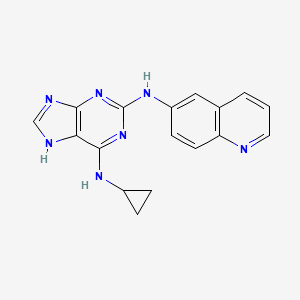
Zineb
Übersicht
Beschreibung
Zineb is an agricultural protectant fungicide . It is used in high volume, low volume, or aerial application .
Synthesis Analysis
This compound is synthesized through a process where ambam is first synthesized with ethylenediamine, carbon disulfide, and ammonia water, and then reacted with zinc chloride . A simple derivatization RP-HPLC method has been optimized and validated for the simultaneous analysis (separation and quantification) of this compound and hexaconazole .
Molecular Structure Analysis
The molecular formula of this compound is C4H6N2S4Zn . It is a polymeric complex of zinc with a dithiocarbamate . The polymer is composed of Zn(dithiocarbamate)2 subunits linked by an ethylene (-CH2CH2-) backbone .
Chemical Reactions Analysis
This compound is capable of inducing apoptosis in SH-SY5Y human neuroblastoma cells . It has also been used in the field of nanoparticles for sensing dithiocarbamates (DTCs) Ziram, this compound, and Maneb pesticides in environment and juice samples .
Physical And Chemical Properties Analysis
This compound is a protectant fungicide with a low aqueous solubility. It is relatively volatile and is not expected, based on its physico-chemical properties, to leach to groundwater . It is not usually persistent in soil or water systems .
Wissenschaftliche Forschungsanwendungen
Fungizid
Zineb ist ein Fungizid, das zur Klasse der Dithiocarbamsäure-Fungizide gehört . Es wird zur Vorbeugung und Behandlung von Blattflecken und Fruchtfäulen an Gemüse, Blumen, Obstbäumen und Sträuchern eingesetzt . Es ist ein großartiges, risikofreies, multifunktionales Blattund Bodenfungizid .
Organoschwefelverbindung
This compound ist eine Organoschwefelverbindung, die an verschiedene Übergangsmetalle bindet, um lipophilere Komplexe zu bilden . Diese Komplexe können das zentrale Nervensystem (ZNS) erreichen .
Biozid
This compound wird auch als organischer Biozid-Booster verwendet . Es erhöht die Wirksamkeit von kupferbasierten und kupferfreien Antifouling (AF)-Beschichtungen .
Forschung im Bereich Magnetismus
This compound wurde in der Forschung im Bereich Magnetismus verwendet . Studien wurden zu seinen magnetischen Eigenschaften und seinen Auswirkungen auf den magnetokalorischen Effekt bestimmter Legierungen durchgeführt .
Forschung im Bereich Materialwissenschaften
This compound wurde in der Forschung im Bereich Materialwissenschaften verwendet . Es wurde in Studien zu den strukturellen, morphologischen und magnetischen Eigenschaften bestimmter Arten von Hexaferriten verwendet .
Toxikologie
This compound wurde auf seine toxikologischen Wirkungen untersucht . Exposition gegenüber this compound über einen längeren Zeitraum oder wiederholt kann zu Dermatitis, Konjunktivitis und bei Einatmung zu Bronchospasmus führen . Es wurde auch festgestellt, dass es den Östruszyklus verändert und das Gewicht von Eierstöcken und Gebärmutter bei Ratten verringert .
Wirkmechanismus
Target of Action
Zineb is a fungicide that belongs to the dithiocarbamic acid class of fungicides . Its primary target is the enzyme superoxide dismutase [Cu-Zn], which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .
Mode of Action
This compound operates by impeding fungal growth and reproduction, consequently shielding plants from disease-induced harm . It forms more lipophilic complexes by bonding to different transition metals, which can reach the central nervous system (CNS) . Some highly reactive electrophilic dithiocarbamate (DTC) metabolites of this compound can form covalent bonds with the thiol groups in cysteine residues .
Biochemical Pathways
It has been observed that the catalase (cat) activity was reduced only by this compound . This suggests that this compound may affect the antioxidant defense system in cells, leading to oxidative stress, which is one of the main factors contributing to diseases caused by this compound .
Pharmacokinetics
This compound has a low aqueous solubility and is relatively volatile .
Result of Action
This compound’s action results in several molecular and cellular effects. Exposure to this compound over an extended period or repeatedly can result in dermatitis, conjunctivitis, and, if breathed, bronchospasm . This compound exposure in rats resulted in alteration (prolongation) of the estrous cycle and decreased ovarian and uterine weights . Inhibition of oocyte meiotic maturation and avoidance of germinal vesicle breakdown have been seen in mouse and rabbit oocytes due to direct gonadal actions .
Action Environment
This compound is used as a great, risk-free, multifunctional foliar, and soil fungicide for the prevention and treatment of leaf spots and fruit rots on vegetables, flowers, fruit trees, and shrubs . . For instance, its low aqueous solubility and volatility might affect its distribution and persistence in the environment .
Safety and Hazards
Zukünftige Richtungen
The European Parliament has launched an early review of Zineb under Article 15 of Regulation (EU) No 528/2012 . The applicant for the initial approval of this compound is involved in that process and is being allowed to carry out and submit new research aimed at addressing the reasons for the early review .
Biochemische Analyse
Biochemical Properties
Zineb does not alter the activity of any superoxide dismutase enzymes . It has been observed that the activity of Catalase (CAT), an important enzyme in protecting the cell from oxidative damage, was reduced by this compound .
Cellular Effects
Exposure to this compound leads to moderate inhibition of plasma and red blood cells (RBCs) cholinesterase activities . This could potentially affect the nervous system function, as cholinesterase is crucial for nerve impulse transmission.
Molecular Mechanism
It is known that this compound can cause oxidative stress, which is one of the main factors contributing to diseases caused by it .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It is known that its acute toxicity in experimental animals is low .
Metabolic Pathways
It is known that this compound can cause oxidative stress, suggesting that it may interact with metabolic pathways related to oxidative stress response .
Transport and Distribution
Given its lipophilic nature, it is likely that it can pass through cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely that it can pass through cell membranes and localize in various subcellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zineb involves the reaction of ethylenediamine with carbon disulfide to form ethylenebis(dithiocarbamate) (EBDC) followed by reaction with zinc sulfate to form Zineb.", "Starting Materials": ["Ethylenediamine", "Carbon disulfide", "Zinc sulfate"], "Reaction": [ "Step 1: Ethylenediamine reacts with carbon disulfide in the presence of a base catalyst to form ethylenebis(dithiocarbamate) (EBDC).", "Step 2: The resulting EBDC is then reacted with zinc sulfate to form Zineb.", "Overall reaction: Ethylenediamine + Carbon disulfide + Zinc sulfate → Zineb + Byproducts" ] } | |
| 12122-67-7 | |
Molekularformel |
C4H6N2S4Zn |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI-Schlüssel |
AMHNZOICSMBGDH-UHFFFAOYSA-L |
Verunreinigungen |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=[SH+])[S-])NC(=S)S.[Zn] |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Aussehen |
Solid powder |
Siedepunkt |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powde |
Dichte |
Approx 1.74 at 20 °C |
Flammpunkt |
90 °C 194 °F |
melting_point |
157 °C (decomposes) 314.6 °F |
Physikalische Beschreibung |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] YELLOW POWDER. An off-white, or pale yellow powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C Solubility in water: none |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Zineb; NSC 49513; Micide 55; Zineb 75; Zineb-R; Zinosan; Dithane 65; |
Dampfdruck |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C <7.4x10-8 mmHg |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zinc ethylene-bis-dithiocarbamate?
A1: While the exact mechanism remains unclear, research suggests zinc ethylene-bis-dithiocarbamate likely disrupts enzymatic processes in fungi. One study found it inhibits the transcriptional activity of RNA polymerases in an in vitro system using rat liver nuclei and purified E. coli RNA polymerase [].
Q2: What are the downstream effects of zinc ethylene-bis-dithiocarbamate exposure in organisms?
A2: Studies indicate zinc ethylene-bis-dithiocarbamate can affect various metabolic processes. For instance, in rats, it can impair glucose utilization by the liver and affect lipid metabolism, potentially leading to liver steatosis []. It has also been shown to induce apoptosis and oxidative stress in human keratinocyte cells [].
Q3: What is the molecular formula and weight of zinc ethylene-bis-dithiocarbamate?
A3: The molecular formula is C4H6N2S4Zn, and its molecular weight is 275.79 g/mol.
Q4: Is there any spectroscopic data available for zinc ethylene-bis-dithiocarbamate?
A4: While specific spectroscopic data is not detailed in the provided abstracts, various studies utilize techniques like HPLC-UV [, , ], GC-MS [], and atomic absorption spectrometry [] to analyze zinc ethylene-bis-dithiocarbamate, suggesting relevant spectroscopic characteristics exist.
Q5: How does zinc ethylene-bis-dithiocarbamate perform under various environmental conditions?
A5: Zinc ethylene-bis-dithiocarbamate's effectiveness can be influenced by factors like copper compounds, which have been shown to reduce its efficacy against citrus rust mite in summer sprays []. Additionally, its degradation in the environment can lead to the formation of ethylenethiourea (ETU), a more water-soluble and potentially toxic metabolite [, ].
Q6: Are there formulation strategies to improve the stability or delivery of zinc ethylene-bis-dithiocarbamate?
A6: Yes, research highlights the development of water-dispersible granules as an alternative formulation for zinc ethylene-bis-dithiocarbamate. These granules offer advantages like improved stability, faster disintegration, better dispersibility, and reduced environmental pollution during manufacturing and application [].
Q7: How do structural modifications of zinc ethylene-bis-dithiocarbamate impact its activity?
A7: While the provided research doesn't delve into specific structural modifications, it highlights that zinc ethylene-bis-dithiocarbamate's degradation product, ethylenethiourea (ETU), exhibits higher water solubility and plant uptake compared to the parent compound []. This suggests that even minor structural changes can significantly alter its behavior and potential for toxicity.
Q8: What are the known toxicological effects of zinc ethylene-bis-dithiocarbamate?
A8: Research indicates potential toxicity, especially targeting the thyroid and liver in rabbits. Effects include weight loss, thyroid enlargement, altered serum lipid profiles, and potential liver damage []. Studies in calves also highlighted thyroid abnormalities, liver glycogen accumulation, and potential reproductive toxicity [].
Q9: Does zinc ethylene-bis-dithiocarbamate pose any environmental risks?
A9: Yes, its degradation product, ethylenethiourea (ETU), raises concerns. ETU readily leaches into deeper soil layers and is taken up by plants, potentially contaminating food sources [, ]. Its presence in treated crops and commercial products highlights the need for careful monitoring and regulation [].
Q10: What analytical methods are used to detect and quantify zinc ethylene-bis-dithiocarbamate?
A10: Various analytical techniques have been employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine zinc ethylene-bis-dithiocarbamate residues in soil [].
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, it quantifies zinc ethylene-bis-dithiocarbamate in various matrices, including environmental samples and foodstuffs [, , ].
- Atomic Absorption Spectrometry (AAS): Employed in a flow injection analysis system to determine zinc ethylene-bis-dithiocarbamate content in pesticide formulations after alkaline hydrolysis [].
- Spectrophotometry: Used in conjunction with different complexing agents, such as 1-(2-pyridylazo)-2-naphthol (PAN) [] and 4-(2-pyridylazo)resorcinol (PAR) [, ], to quantify zinc ethylene-bis-dithiocarbamate in commercial samples and foodstuffs.
Q11: Are there any viable alternatives to zinc ethylene-bis-dithiocarbamate for fungicidal applications?
A11: Research explores alternative fungicides with varying efficacies. For instance, in controlling citrus rust mite, chlorobenzilate showed promise as a substitute for zinc ethylene-bis-dithiocarbamate in postbloom sprays, while sulfur was less effective []. The efficacy of substitutes often depends on the specific application and target organism.
Q12: What are the considerations for selecting alternatives based on their performance, cost, and environmental impact?
A12: Choosing alternatives requires a comprehensive assessment of factors like:
- Efficacy: Comparing control levels achieved by different fungicides against specific target organisms [, , ].
- Cost-Effectiveness: Evaluating the economic viability of treatments based on application rates and product costs [].
- Environmental Impact: Considering the persistence, degradation products, and potential toxicity of alternatives to minimize adverse ecological effects [, ].
Q13: What are some key milestones in the research and use of zinc ethylene-bis-dithiocarbamate?
A13: Key milestones include:
- Early Use as a Fungicide: Its introduction as a widely used agricultural fungicide marked its significance in crop protection [, ].
- Discovery of Control over Citrus Rust Mite: The identification of zinc ethylene-bis-dithiocarbamate's ability to control citrus rust mite expanded its application in fruit production [, , ].
- Exploration of Alternative Formulations: The development of formulations like water-dispersible granules signaled a shift towards improving its stability and reducing environmental impact during application [].
- Growing Concerns about ETU: Research highlighting the formation and potential toxicity of ethylenethiourea (ETU) as a degradation product raised significant concerns regarding its long-term use and environmental safety [, , ].
Q14: How does research on zinc ethylene-bis-dithiocarbamate involve different scientific disciplines?
A14: Research on zinc ethylene-bis-dithiocarbamate exemplifies a multidisciplinary approach, integrating:
- Agricultural Sciences: Evaluating its efficacy in controlling plant diseases and its impact on crop yield [, , , , , ].
- Chemistry: Characterizing its structure, investigating its degradation pathways, and developing analytical methods for its detection and quantification [, , , , ].
- Toxicology: Assessing its potential adverse effects on human and animal health, studying its metabolism, and identifying target organs [, , ].
- Environmental Science: Examining its fate in the environment, its impact on ecosystems, and developing strategies for its mitigation [, ].
Q15: Does zinc ethylene-bis-dithiocarbamate affect beneficial insects like Trichogramma?
A15: Yes, studies indicate that even "bee-safe" formulations can negatively impact Trichogramma's parasitization rates, highlighting the importance of considering sublethal effects on beneficial insects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



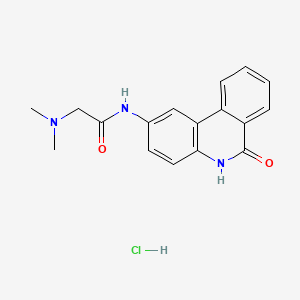
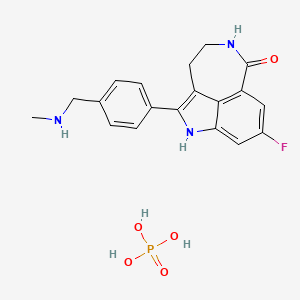
![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
